molecular formula C14H12FNO3S B2559743 {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE CAS No. 1524717-02-9

{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE

Cat. No.: B2559743
CAS No.: 1524717-02-9
M. Wt: 293.31
InChI Key: RXKHSSYYWZBJFV-UHFFFAOYSA-N
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Description

{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a thiophene ring, a fluorophenyl group, and a carbamoylmethyl moiety

Scientific Research Applications

Chemistry

In chemistry, {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .

Biology and Medicine

In biology and medicine, thiophene derivatives are known for their pharmacological properties. They exhibit activities such as anticancer, anti-inflammatory, and antimicrobial effects . This compound could potentially be explored for similar applications.

Industry

In industry, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions:

Industrial Production Methods

Industrial production of thiophene derivatives often employs scalable and efficient methods such as the Gewald reaction due to its simplicity and high yield. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Mechanism of Action

The mechanism of action of {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may act on enzymes or receptors involved in inflammation or cell proliferation .

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c15-11-5-2-1-4-10(11)8-16-13(17)9-19-14(18)12-6-3-7-20-12/h1-7H,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKHSSYYWZBJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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